3-Methoxyphthalic acid
Overview
Description
3-Methoxyphthalic acid is an organic compound with the molecular formula C₉H₈O₅ It is a derivative of phthalic acid, where a methoxy group (-OCH₃) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphthalic acid can be synthesized through several methods. One common approach involves the methylation of 3-hydroxyphthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 3-methoxytoluene using an oxidizing agent like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 3-methoxyphthalic alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives such as 3-methoxyphthalic anhydride.
Reduction: 3-Methoxyphthalic alcohol.
Substitution: 3-Bromophthalic acid.
Scientific Research Applications
3-Methoxyphthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism of action of 3-methoxyphthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phthalic Acid: The parent compound, differing by the absence of the methoxy group.
3-Hydroxyphthalic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Nitrophthalic Acid: Contains a nitro group instead of a methoxy group.
Uniqueness: 3-Methoxyphthalic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the benzene ring, affecting its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
3-methoxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQZGQVLHMCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311165 | |
Record name | 3-methoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-97-4 | |
Record name | 14963-97-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3-methoxyphthalic acid in a biological context?
A1: Research reveals that this compound is a degradation product of certain anthracyclines, like doxorubicin, in the presence of oxidizing agents. Specifically, ferrylmyoglobin (MbIV), generated from the reaction of myoglobin (MbIII) with hydrogen peroxide (H2O2), exhibits pseudoperoxidase activity and catalyzes the oxidative degradation of doxorubicin, leading to the formation of this compound. [] This process involves the opening and degradation of the anthracycline's tetracyclic ring structure, primarily targeting the methoxy-substituted ring. []
Q2: Is this compound formation specific to doxorubicin degradation?
A2: No, the formation of this compound is not limited to doxorubicin. Studies demonstrate that other methoxy-substituted anthracyclines also yield this compound upon oxidation by MbIV. [] Interestingly, demethoxy analogs of these anthracyclines, lacking the methoxy substitution, produce simple phthalic acid instead. [] This suggests a crucial role of the methoxy group in dictating the final degradation product.
Q3: Could you elaborate on the significance of this compound formation in the context of anthracycline-induced cardiotoxicity?
A3: Studies suggest that the formation of this compound from anthracyclines like doxorubicin might represent a detoxification pathway. While doxorubicin is known to cause cardiotoxicity, this compound exhibited significantly lower toxicity to H9c2 cardiomyocytes. [, ] In fact, cardiomyocytes tolerated this compound concentrations exceeding those measured in cardiac tissue following doxorubicin treatment. [] This observation, combined with the detection of this compound in both animal models and human cardiac tissue exposed to doxorubicin, points towards a potential protective mechanism against anthracycline-induced cardiotoxicity. [, ]
Q4: Besides its biological relevance, is there any existing research on the chemical synthesis of this compound?
A4: Yes, while not extensively explored in the provided research excerpts, there are reports on the synthesis of this compound and its derivatives. For instance, research highlights a "convenient synthesis of substituted 3-methoxyphthalic acids," suggesting established synthetic routes for this compound. [] Another study focuses on the "facile interconversion of the isomeric acid chlorides derived from half methyl esters of this compound," indicating further investigations into its chemical reactivity and potential synthetic applications. [, ]
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